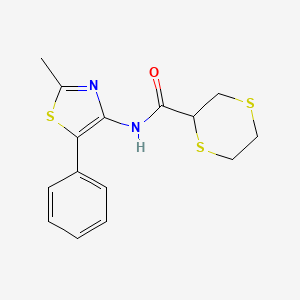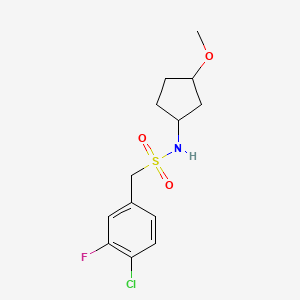![molecular formula C12H14ClFO4S B6627818 Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a chemical compound commonly used in scientific research. It is a member of the sulfonyl series of compounds and is known for its ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism of action of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate involves the inhibition of HDACs. HDACs remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting HDACs, methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate can increase the acetylation of histone proteins and promote gene expression.
Biochemical and Physiological Effects
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has a number of advantages for lab experiments. It is a potent inhibitor of HDACs and has been shown to have a high degree of selectivity for certain HDAC isoforms. It is also relatively easy to synthesize and has a long half-life in vivo. However, there are also some limitations to its use. It can be toxic at high doses and can have off-target effects on other enzymes. It is also relatively expensive compared to other HDAC inhibitors.
Orientations Futures
There are a number of future directions for the use of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate in scientific research. One potential direction is the investigation of its use as a treatment for cancer, neurodegenerative diseases, and other conditions. Another potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-chloro-5-fluorobenzyl alcohol, which is then converted to the corresponding sulfonate ester. The ester is then reacted with 2-methylpropanoic acid to yield the final product.
Applications De Recherche Scientifique
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is commonly used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for cancer, neurodegenerative diseases, and other conditions.
Propriétés
IUPAC Name |
methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO4S/c1-8(12(15)18-2)6-19(16,17)7-9-5-10(14)3-4-11(9)13/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANODYSXEBXEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=CC(=C1)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)


![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)

![N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6627814.png)